molecular formula C8H15NO3 B056923 (4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one CAS No. 112395-68-3

(4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one

Cat. No. B056923
M. Wt: 173.21 g/mol
InChI Key: UPYGTXFCNXHUOJ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one, commonly known as Ramipril, is a medication used to treat high blood pressure and heart failure. Ramipril belongs to a class of drugs called ACE inhibitors, which work by relaxing blood vessels and reducing the workload on the heart. In addition to its clinical use, Ramipril has also been studied extensively for its potential applications in scientific research.

Mechanism Of Action

Ramipril works by inhibiting the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, meaning it causes blood vessels to constrict, increasing blood pressure. By inhibiting ACE, Ramipril reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Biochemical And Physiological Effects

Ramipril has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and cardiovascular function, Ramipril has also been shown to have anti-inflammatory and anti-oxidant properties. Studies have also suggested that Ramipril may have neuroprotective effects, potentially making it useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Ramipril has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available commercially. Ramipril has also been extensively studied, meaning that there is a large body of literature on its properties and effects. However, there are also limitations to the use of Ramipril in laboratory experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, Ramipril is a medication that is used clinically, meaning that there may be ethical considerations around its use in laboratory experiments.

Future Directions

There are a number of potential future directions for research on Ramipril. One area of interest is the development of new ACE inhibitors with improved properties and fewer side effects. Additionally, there is ongoing research into the potential neuroprotective effects of Ramipril and other ACE inhibitors, with the goal of developing new treatments for neurological disorders. Finally, there is also interest in exploring the use of Ramipril and other ACE inhibitors in the treatment of other conditions, such as diabetes and kidney disease.

Synthesis Methods

Ramipril is synthesized through a multi-step process starting from 2-amino-1-butanol. The first step involves protecting the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with isobutyraldehyde to form the corresponding imine, which is reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with methyl isocyanate to form the oxazolidinone ring, and the Boc group is removed with trifluoroacetic acid to yield (4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one.

Scientific Research Applications

Ramipril has been studied extensively for its potential applications in scientific research. One area of research has focused on the role of ACE inhibitors in the regulation of blood pressure and cardiovascular function. Studies have shown that Ramipril can effectively lower blood pressure and improve cardiovascular function in both animal models and human subjects.

properties

CAS RN

112395-68-3

Product Name

(4R,5S)-5-(Hydroxymethyl)-3-isopropyl-4-methyloxazolidin-2-one

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(4R,5S)-5-(hydroxymethyl)-4-methyl-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO3/c1-5(2)9-6(3)7(4-10)12-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m1/s1

InChI Key

UPYGTXFCNXHUOJ-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)N1C(C)C)CO

SMILES

CC1C(OC(=O)N1C(C)C)CO

Canonical SMILES

CC1C(OC(=O)N1C(C)C)CO

synonyms

2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4R-trans)-(9CI)

Origin of Product

United States

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